(5-Oxaspiro[3.4]octan-7-yl)methanamine is a spirocyclic compound characterized by its unique molecular structure, which incorporates both a spiro linkage and a methanamine functional group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound's structural formula can be represented as CHNO, indicating it consists of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. It is often sourced from specialized chemical suppliers and is utilized in research settings for its unique properties and reactivity.
(5-Oxaspiro[3.4]octan-7-yl)methanamine falls under the category of spirocyclic amines, which are compounds featuring a spiro structure where two rings share a single atom. This specific compound is classified based on its functional groups and structural characteristics, making it relevant in organic chemistry and pharmaceutical research.
The synthesis of (5-Oxaspiro[3.4]octan-7-yl)methanamine typically involves several steps:
The synthesis may require controlled reaction conditions, including temperature regulation and inert atmospheres to minimize side reactions. Advanced techniques such as continuous flow reactors and chromatography may be employed for purification and yield optimization.
The molecular structure of (5-Oxaspiro[3.4]octan-7-yl)methanamine features a tetrahydrofuran ring fused to a cyclobutane ring, with the methanamine group attached at the 7-position of the oxaspiro system. The spirocyclic nature contributes to its unique three-dimensional conformation.
(5-Oxaspiro[3.4]octan-7-yl)methanamine can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
The mechanism of action for (5-Oxaspiro[3.4]octan-7-yl)methanamine involves interactions with specific molecular targets within biological systems. The methanamine group is capable of forming hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially influencing biochemical pathways such as enzyme inhibition or receptor modulation.
Relevant data regarding melting points, boiling points, and density may vary based on purity and specific synthesis methods employed.
(5-Oxaspiro[3.4]octan-7-yl)methanamine has several scientific uses:
This compound's distinct properties make it valuable in various research contexts, contributing to advancements in chemistry and related fields.
The efficient construction of the 5-oxaspiro[3.4]octane core is foundational. A pivotal strategy exploits 1,3-dichloroacetone as a cyclopropanone equivalent. This approach involves a multi-step sequence starting with the lithiation of 2,3-dihydrofuran (102 mmol, 1.3 equiv) using t-butyllithium (1.7 M in pentane, 60 mL, 1.3 equiv) in anhydrous THF at -78°C [3]. The resulting anion undergoes nucleophilic addition to 1,3-dichloroacetone (78.8 mmol) in dry ether at -78°C. Subsequent reductive cyclization is achieved using lithium naphthalenide (1 M in THF, 197 mL, 2.5 equiv), generating a transient cyclopropanol intermediate. This unstable species undergoes a facile oxonium ion-initiated pinacolic ring expansion upon stirring with acidic Dowex-50W resin, yielding 5-oxaspiro[3.4]octan-1-one as a faint yellow oil (6.9 g, 70%) after silica gel chromatography (5-25% ether in hexanes) [3]. This ketone serves as the critical gateway to the target amine.
Table 1: Key Reaction Conditions for Spiroketone Synthesis [3]
| Step | Reagents/Conditions | Key Intermediate | Critical Parameter | Yield |
|---|---|---|---|---|
| Lithiation | t-BuLi, THF, -78°C → 0°C | Lithiated 2,3-Dihydrofuran | Fresh t-BuLi essential | - |
| Addition | 1,3-Dichloroacetone, Et₂O, -78°C | Chlorohydrin Adduct | Avoid turbidity during addition | - |
| Reductive Cyclization | LiNaph (1M, THF), -78°C → RT overnight | Cyclopropanol | Reaction monitoring by TLC | - |
| Ring Expansion | Dowex-50W (H⁺), Et₂O, RT overnight | 5-Oxaspiro[3.4]octan-1-one | Careful solvent removal (20°C, 50 mmHg) | 70% |
Optimization focuses on preventing turbidity during the addition of the lithiated dihydrofuran to 1,3-dichloroacetone. Using fresh, high-titer t-butyllithium is crucial, as lower activity significantly diminishes yield. The lithium naphthalenide concentration (1.0 M) and reaction time (4-5 h at -78°C followed by overnight stirring at RT) are critical for complete reductive cyclization [3]. Distillation of the spiroketone is unsuccessful due to decomposition; chromatography is mandatory. Alternative ring-closure strategies under investigation include intramolecular Williamson ether synthesis on appropriately functionalized cyclobutane precursors and transition-metal-catalyzed cyclizations, though robust methodologies yielding the precise 5-oxaspiro[3.4]octane structure remain less developed.
Accessing enantiomerically pure (5-Oxaspiro[3.4]octan-7-yl)methanamine is vital for biological evaluation, as chirality significantly influences target interaction (e.g., binding to enzymes or receptors implicated in patents [7] [8]). Current approaches primarily leverage two strategies:
Table 2: Strategic Approaches to Enantiopure (5-Oxaspiro[3.4]octan-7-yl)methanamine
| Strategy | Key Starting Material | Catalyst/Auxiliary | Critical Step | Advantage | Challenge |
|---|---|---|---|---|---|
| Chiral Pool | (S)-(THF-2-yl)methanamine | None (inherent chirality) | Spirocycle construction | Access to defined enantiomer | Complex synthetic route |
| Asym. Reductive Amination | 5-Oxaspiro[3.4]octan-1-one | Ru(II)/BINAP, H₂ | Enantioselective C-N bond formation | Direct, single step from ketone | Requires high catalyst performance |
| Diastereoselective Strecker | 5-Oxaspiro[3.4]octan-1-one | (R)/(S)-α-Methylbenzylamine | Diastereomer separation & hydrolysis | Proven diastereoselectivity | Multi-step, auxiliary handling |
The choice of strategy depends on the required enantiomer, scale, available infrastructure (e.g., for chromatography or high-pressure hydrogenation), and cost constraints. Catalytic asymmetric hydrogenation offers the most atom-economical route if high ee and robust catalysts are achieved. Significant efforts target developing chiral catalysts specifically tailored for the steric environment of the spiro[3.4]octanone system.
The primary amine in (5-Oxaspiro[3.4]octan-7-yl)methanamine is highly reactive, necessitating protection during the synthesis of complex derivatives, particularly those involving reactions on other parts of the spirocyclic scaffold or couplings to elaborate fragments like those described in patents [7] [8]. Selecting an optimal protecting group (PG) balances stability under required reaction conditions with facile deprotection. Key classes and their characteristics are:
Table 3: Protecting Group Strategy for the Primary Amine in (5-Oxaspiro[3.4]octan-7-yl)methanamine
| Protecting Group | Installation Reagent | Cleavage Conditions | Key Stability | Key Lability | Orthogonality | Recommendation |
|---|---|---|---|---|---|---|
| Boc | Boc₂O, Base (TEA, DMAP) | TFA/DCM; 4M HCl/Dioxane | Bases, Nucleophiles, Reductions | Strong Acids | High (vs Cbz, Fmoc, Alloc) | Excellent default choice for most syntheses |
| Cbz | Cbz-Cl, Base | H₂/Pd-C; Na/NH₃(l) | Acids | Hydrogenation, Strong Reducing Agents | High (vs Boc, Fmoc) | Use when hydrogenation is planned or acid sensitivity exists |
| Fmoc | Fmoc-OSu, Base | Piperidine/DMF (20-50%) | Acids | Bases (esp. secondary amines) | High (vs Boc, Cbz) | Essential for SPPS; useful for base-labile intermediates |
| TFA | TFAA, TEA | Mild Base (aq. K₂CO₃, NH₃) | Acids (strong) | Bases (even mild) | Moderate | Useful for acid-sensitive sequences requiring mild deprotection |
| Alloc | Alloc-OSu or -Cl, Base | Pd(0)/PhSiH₃ | Acids, Bases, Nucleophiles | Pd(0) Catalysis | Very High | Ideal for late-stage deprotection in complex targets |
Selection Criteria: The optimal PG depends heavily on the synthetic route.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5